molecular formula C9H10ClNO4S B7781533 2-(4-chlorobenzenesulfonamido)propanoic acid

2-(4-chlorobenzenesulfonamido)propanoic acid

Cat. No.: B7781533
M. Wt: 263.70 g/mol
InChI Key: SGHZTBDKKOKWDI-LURJTMIESA-N
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Description

Overview of Sulfonamide Chemistry in Contemporary Research

The sulfonamide functional group (-SO₂NH-) is a foundational scaffold in drug discovery. Historically, sulfonamides were celebrated as the first class of broadly effective synthetic antibacterial agents, revolutionizing medicine in the pre-penicillin era. ajchem-b.comwikipedia.org Their classic antibacterial mechanism involves acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folic acid synthesis in bacteria. wikipedia.orgijpsjournal.com This inhibition halts bacterial growth and replication, making them effective bacteriostatic agents. ijpsjournal.com

Contemporary research has significantly expanded the therapeutic landscape of sulfonamides beyond their antimicrobial origins. scispace.comnih.gov These compounds now form the basis for a wide array of drugs with diverse pharmacological activities, including:

Anti-inflammatory: Certain sulfonamide derivatives are designed as selective COX-2 inhibitors for treating conditions like osteoarthritis and rheumatoid arthritis. ijpsjournal.com

Anticancer: They are investigated for their ability to inhibit enzymes involved in cancer progression, such as carbonic anhydrases. ajchem-b.comscispace.com

Antiviral and Antifungal: Research continues to explore new sulfonamide derivatives for activity against various viruses and fungi. ajchem-b.comtandfonline.com

Other Therapeutic Areas: The sulfonamide moiety is present in drugs for glaucoma, diabetes, and cardiovascular disorders. ajchem-b.comnih.gov

The versatility of the sulfonamide group, allowing for structural modifications to target different biological systems, ensures its continued relevance and exploration in modern medicinal chemistry. scispace.comnih.gov

Table 1: Selected Therapeutic Applications of Sulfonamide Derivatives

Therapeutic Area Mechanism/Target Example Reference
Antibacterial Dihydropteroate synthase inhibition ijpsjournal.com
Anti-inflammatory Cyclooxygenase-2 (COX-2) inhibition ijpsjournal.com
Anticancer Carbonic anhydrase inhibition ajchem-b.com
Antiviral Protease inhibition nih.gov
Antidiabetic Stimulation of insulin (B600854) release (sulfonylureas) openaccesspub.org
Diuretic Inhibition of sodium-chloride symporter (thiazides) wikipedia.org

The Significance of Propanoic Acid Derivatives in Bioactive Compound Development

Propanoic acid and its derivatives represent another vital scaffold in the development of bioactive compounds. The aryl propionic acid subclass, in particular, is a major family of Non-Steroidal Anti-inflammatory Drugs (NSAIDs). orientjchem.orghumanjournals.com A prominent example is Ibuprofen (B1674241), chemically known as 2-(4-isobutylphenyl)propanoic acid. orientjchem.org

The primary mechanism of action for these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of pain and inflammation. orientjchem.orgresearchgate.net The discovery of two COX isoforms, COX-1 (constitutive, providing gastrointestinal cytoprotection) and COX-2 (inducible, mediating inflammation), has guided the development of more selective derivatives to minimize side effects. orientjchem.org

Beyond their anti-inflammatory and analgesic properties, propanoic acid derivatives have been investigated for a range of other biological activities, including antibacterial, anticonvulsant, and anticancer effects. humanjournals.comresearchgate.net The carboxylic acid group is a key feature, often involved in critical binding interactions with biological targets. The versatility of the propanoic acid scaffold allows for structural modifications that can modulate potency and selectivity, making it a valuable building block in medicinal chemistry. humanjournals.commdpi.com

Rationale for Academic Investigation of 2-(4-chlorobenzenesulfonamido)propanoic acid

The academic interest in this compound stems from the strategic combination of the two aforementioned pharmacophores. This molecular hybridization aims to create a novel compound whose biological activity might be different from, or an improvement upon, its constituent parts.

The rationale for its investigation can be broken down by its structural components:

4-chlorobenzenesulfonamide (B1664158) moiety: This part provides the well-established sulfonamide scaffold. The para-substituted chlorine atom is a common feature in medicinal chemistry, often used to enhance biological activity or modify physicochemical properties like lipophilicity, which can affect how the compound is absorbed and distributed.

Propanoic acid moiety: This provides the carboxylic acid functional group, which is a strong hydrogen bond donor and acceptor, capable of critical interactions with the active sites of enzymes or receptors. smolecule.com

Table 2: Chemical Properties of this compound

Property Value Reference
CAS Number 90410-27-8 sigmaaldrich.cnsigmaaldrich.com
Molecular Formula C₉H₁₀ClNO₄S sigmaaldrich.cn
Molecular Weight 263.7 g/mol sigmaaldrich.com
IUPAC Name N-[(4-chlorophenyl)sulfonyl]alanine sigmaaldrich.com
Melting Point 145 - 147 °C sigmaaldrich.com

Historical Context of Sulfonamide and Propanoic Acid Scaffold Research

The history of sulfonamide and propanoic acid research follows distinct but significant paths in the development of modern therapeutics.

The era of sulfonamides began in the 1930s with the work of Gerhard Domagk at Bayer AG. wikipedia.org In 1935, he published the discovery that a red dye, Prontosil, could effectively treat streptococcal infections in mice. wikipedia.orgnih.gov It was later discovered by researchers at the Pasteur Institute that Prontosil was a prodrug, being metabolized in the body to its active form, sulfanilamide. openaccesspub.org This discovery marked the dawn of the antibiotic revolution, providing the first effective systemic treatments for bacterial infections and saving countless lives before penicillin became widely available during World War II. wikipedia.orgresearchgate.net

The development of aryl propionic acid derivatives as a major class of pharmaceuticals came later. While the anti-inflammatory properties of salicylates were known much earlier, the modern era of NSAIDs began in the mid-20th century. Ibuprofen was discovered by a team at Boots UK in the 1960s as a safer alternative to aspirin. orientjchem.org The major breakthrough in understanding their mechanism of action came in the 1970s with the discovery that NSAIDs inhibit prostaglandin (B15479496) synthesis, and was further refined in the 1990s with the identification of the COX-1 and COX-2 isoenzymes. orientjchem.org This knowledge has since guided the development of numerous other "profen" drugs and related NSAIDs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(4-chlorophenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHZTBDKKOKWDI-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 4 Chlorobenzenesulfonamido Propanoic Acid

Strategies for the De Novo Synthesis of 2-(4-chlorobenzenesulfonamido)propanoic acid

The synthesis of this compound is fundamentally a two-part process, involving the preparation of its key precursors followed by the formation of a stable sulfonamide linkage.

Preparation of Key Precursors (e.g., 4-chlorobenzenesulfonyl chloride, 2-aminopropanoic acid)

The primary precursors for the target molecule are 4-chlorobenzenesulfonyl chloride and 2-aminopropanoic acid (alanine). The synthesis of these starting materials is a well-established process in organic chemistry.

4-chlorobenzenesulfonyl chloride: This key intermediate is most commonly prepared through the electrophilic aromatic substitution of chlorobenzene (B131634) with chlorosulfonic acid. google.comchemicalbook.com The reaction involves the sulfonation of chlorobenzene, followed by conversion to the sulfonyl chloride. guidechem.com The yield of this reaction can be influenced by the molar ratio of the reactants and the reaction temperature. google.comgoogle.com For instance, reacting chlorobenzene with a stoichiometric excess of chlorosulfonic acid is a common approach. google.com A by-product that can form during this process is 4,4'-dichlorodiphenyl sulfone. google.com

Different methodologies have been developed to optimize the yield and purity of 4-chlorobenzenesulfonyl chloride. These methods often vary in the choice of solvent and reaction conditions.

Interactive Data Table: Synthesis of 4-chlorobenzenesulfonyl chloride

Reactants Reagents/Solvents Temperature Yield Reference
Chlorobenzene, Chlorosulfonic Acid - 60°C 70% google.com
Chlorobenzene, Chlorosulfonic Acid Halogenated aliphatic hydrocarbon, Alkali metal salt - High Yield google.comgoogle.com
Chlorobenzene, Chlorosulfonic Acid Thionyl chloride, Sulfamic acid 70°C 94.4% prepchem.com

2-aminopropanoic acid (Alanine): Alanine can be synthesized from propanoic acid through a sequence involving α-halogenation followed by amination. A common method is the Hell-Volhard-Zelinsky reaction, where propanoic acid is first converted to an α-bromo or α-chloro propanoic acid. quora.com This intermediate is then treated with an excess of ammonia to yield 2-aminopropanoic acid. quora.com

Optimization of Sulfonamide Bond Formation

The formation of the sulfonamide bond is the critical step in synthesizing this compound. The classic and most direct method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminopropanoic acid. wikipedia.org This reaction is a nucleophilic acyl substitution where the amino group of alanine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. wikipedia.org The choice of solvent, temperature, and base can significantly impact the reaction's efficiency and yield. The general reaction is as follows:

RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl wikipedia.org

Recent advancements in organic synthesis have introduced various catalytic systems and reaction conditions to improve the efficiency and substrate scope of sulfonamide synthesis. thieme-connect.com These can include metal-catalyzed cross-coupling reactions and the use of activating agents. thieme-connect.comorganic-chemistry.org For the specific synthesis of this compound, optimization would involve screening different bases, solvents, and temperature profiles to maximize the yield while minimizing side reactions.

Chiral Synthesis Approaches for Stereoisomers of this compound

Since 2-aminopropanoic acid possesses a chiral center, this compound can exist as two enantiomers: (S)-2-(4-chlorobenzenesulfonamido)propanoic acid and (R)-2-(4-chlorobenzenesulfonamido)propanoic acid. The synthesis of enantiomerically pure forms is of significant interest.

There are two primary strategies for obtaining the individual stereoisomers:

Asymmetric Synthesis: The most straightforward approach is to start with an enantiomerically pure form of alanine. For instance, using commercially available L-alanine ((S)-2-aminopropanoic acid) in the sulfonylation reaction will directly yield (S)-2-(4-chlorobenzenesulfonamido)propanoic acid. orgsyn.orggoogle.com This method preserves the stereochemistry of the starting material. The diazotization of L-alanine in the presence of hydrochloric acid can produce (S)-2-chloropropanoic acid, another potential chiral precursor. orgsyn.orggoogle.com

Chiral Resolution: If the synthesis starts with racemic alanine, the resulting product will be a racemic mixture of the (R) and (S) enantiomers. These enantiomers can then be separated. Common resolution techniques include:

Formation of Diastereomeric Salts: The racemic carboxylic acid can be reacted with a chiral base to form diastereomeric salts, which can often be separated by fractional crystallization due to their different solubilities.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative method for separating enantiomers. nih.govnih.gov This technique has been successfully applied to resolve similar chiral acids and their derivatives. nih.gov

Derivatization and Functionalization of this compound

The structure of this compound offers two primary sites for further chemical modification: the carboxylic acid group and the aromatic ring.

Esterification and Amidation at the Carboxylic Acid Moiety

The carboxylic acid functional group is readily converted into other functional groups, primarily esters and amides.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods, with the Fischer esterification being the most common. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or the water formed is removed. masterorganicchemistry.com

Interactive Data Table: Fischer Esterification Conditions

Carboxylic Acid Alcohol Catalyst Key Feature Reference
Propanoic Acid 1-Propanol H₂SO₄ Yield increases with higher alcohol ratio and temperature. ceon.rs
General Carboxylic Acid General Alcohol H₂SO₄, TsOH, HCl Reversible reaction; driven by excess alcohol or water removal. masterorganicchemistry.com

Amidation: The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is slow. Common methods include:

Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation under mild conditions. researchgate.net

Conversion to an Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the amide.

These derivatizations allow for the introduction of a wide variety of alkyl, aryl, or other functional groups through the ester or amide linkage, enabling the synthesis of a library of related compounds.

Substituent Modifications on the 4-chlorobenzenesulfonyl Ring

The 4-chlorobenzenesulfonyl ring provides another site for structural modification. The chlorine atom can be replaced or other substituents can be introduced onto the aromatic ring. Aromatic rings are crucial for interactions with biological targets through forces like π-π stacking and hydrogen bonding. mdpi.com

Modifications can be achieved through various modern organic reactions:

Cross-Coupling Reactions: The chlorine atom on the benzene (B151609) ring can participate in palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids can introduce new alkyl or aryl groups, while Buchwald-Hartwig amination can replace the chlorine with an amino group.

Nucleophilic Aromatic Substitution (SₙAr): While the chlorobenzene ring itself is not highly activated towards SₙAr, the strong electron-withdrawing effect of the sulfonyl group can facilitate substitution with strong nucleophiles under certain conditions.

These modifications can significantly alter the electronic and steric properties of the molecule, which is a common strategy in medicinal chemistry to modulate the properties of a lead compound. mdpi.com

Modifications to the Propanoic Acid Backbone

The propanoic acid backbone of this compound offers several avenues for chemical modification, allowing for the exploration of structure-activity relationships in medicinal chemistry programs. The primary sites for modification are the carboxylic acid group and the α-carbon.

The carboxylic acid can be readily converted into a variety of functional groups. Esterification , a common transformation, can be achieved by reacting the parent acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For instance, reaction with methanol in the presence of a catalytic amount of sulfuric acid would yield methyl 2-(4-chlorobenzenesulfonamido)propanoate.

Amide formation is another key modification. The carboxylic acid can be activated, for example, by conversion to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to directly couple the carboxylic acid with an amine, a method widely used in peptide synthesis.

Synthetic Routes for Analogue Library Generation

The generation of an analogue library based on the this compound scaffold is crucial for systematic biological screening. Such libraries can be constructed by systematically varying the amino acid component and the arylsulfonyl chloride.

A common strategy for library synthesis is parallel synthesis, where multiple reactions are carried out simultaneously. For example, a library of N-arylsulfonyl amino acids can be generated by reacting a panel of different amino acids (e.g., valine, leucine, phenylalanine) with 4-chlorobenzenesulfonyl chloride in separate reaction vessels. Similarly, a variety of substituted benzenesulfonyl chlorides can be reacted with alanine to explore the impact of different substituents on the aryl ring.

The modifications of the propanoic acid backbone, as described in the previous section, can also be applied in a combinatorial fashion to further expand the diversity of the analogue library. For instance, a set of N-arylsulfonyl amino acids can be esterified with a range of different alcohols to produce a library of esters.

Spectroscopic Characterization Techniques in Synthetic Verification

The unambiguous identification and purity assessment of this compound and its analogues rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation.

¹H NMR spectroscopy would provide key information about the proton environment in the molecule. For the parent acid, one would expect to see a doublet for the methyl protons of the alanine moiety, a quartet for the α-proton, and signals in the aromatic region corresponding to the protons on the chlorophenyl ring. The proton of the carboxylic acid and the N-H proton of the sulfonamide would also be observable, though their chemical shifts can be variable.

¹³C NMR spectroscopy would show distinct signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, and the carbons of the alanine backbone.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula.

Infrared (IR) Spectroscopy is useful for identifying the presence of key functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the sulfonamide, and the S=O stretches of the sulfonyl group.

Below is a table summarizing the expected spectroscopic data for the title compound.

TechniqueExpected Observations
¹H NMR Signals for methyl, α-proton, aromatic protons, N-H, and O-H.
¹³C NMR Resonances for carbonyl, aromatic, and aliphatic carbons.
Mass Spec Molecular ion peak corresponding to the molecular weight.
IR Spec Characteristic stretches for O-H, C=O, N-H, and S=O bonds.

No Publicly Available Data on the In Vitro Biological Activity of this compound

Following a comprehensive and targeted search of publicly available scientific literature, no research data was found regarding the in vitro biological activities of the chemical compound this compound.

Searches were conducted to identify studies related to its antimicrobial and anti-inflammatory properties, as specified in the requested article outline. These inquiries sought data on:

Antimicrobial Activity: Including antibacterial efficacy against diverse bacterial strains, antifungal activity, and in vitro assays for the inhibition of microbial growth and viability.

Anti-inflammatory Activity: Including the inhibition of pro-inflammatory enzymes such as cyclooxygenases and lipoxygenases, and the modulation of inflammatory cytokine production in cell-based models.

Despite these efforts, no peer-reviewed articles, patents, or other scientific communications detailing the investigation of this compound for these biological effects could be located. Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for this specific compound.

In Vitro Biological Activity Assessments of 2 4 Chlorobenzenesulfonamido Propanoic Acid

Anticancer Activity Profiling

Comprehensive searches of scientific databases and literature reveal a lack of specific studies focused on the anticancer activity of 2-(4-chlorobenzenesulfonamido)propanoic acid. While related sulfonamide and propanoic acid derivatives have been investigated for their potential as anticancer agents, this particular compound has not been the subject of dedicated research in this area.

Cytotoxicity Assays in Defined Cancer Cell Lines

There are no available data from in vitro cytotoxicity assays for this compound against any defined cancer cell lines. Research to determine the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, which is a standard measure of cytotoxicity, has not been published.

Assessment of Antiproliferative Effects on Cancer Cells

In line with the absence of cytotoxicity data, there is no published research on the specific antiproliferative effects of this compound on cancer cells. Studies that would quantify its ability to inhibit the growth and proliferation of cancer cell lines over time have not been reported.

Induction of Apoptosis or Cell Cycle Arrest in Cancer Cells

The potential for this compound to induce programmed cell death (apoptosis) or to cause a halt in the cell division cycle (cell cycle arrest) in cancer cells has not been investigated in the available scientific literature. Consequently, there are no experimental data to report on these mechanisms of potential anticancer activity for this specific compound.

Enzyme Inhibition Studies

While the sulfonamide functional group is a well-known pharmacophore for enzyme inhibition, particularly for carbonic anhydrases, specific enzymatic inhibition studies for this compound are not present in the current body of scientific literature.

Carbonic Anhydrase Inhibition Kinetics

There is a lack of published data on the inhibitory activity and kinetics of this compound against any of the carbonic anhydrase isoforms. Therefore, key parameters such as the inhibition constant (Ki) and the mechanism of inhibition for this compound have not been determined.

Table of Chemical Compounds Mentioned

Inhibition of Other Relevant Enzymes (e.g., thromboxane (B8750289) receptor antagonism as a related class activity)

No data is available in the scientific literature regarding the inhibitory activity of this compound on other relevant enzymes, including any potential for thromboxane receptor antagonism.

Receptor Binding and Ligand Efficacy in In Vitro Systems

There are no published studies that have investigated the receptor binding profile or ligand efficacy of this compound in any in vitro system.

Structure Activity Relationship Sar Elucidation of 2 4 Chlorobenzenesulfonamido Propanoic Acid Analogues

Correlating Structural Modifications with Biological Potency

The biological potency of this class of compounds is highly sensitive to structural changes. The following sections detail the effects of specific modifications to the core scaffold.

The nature and position of halogen substituents on the benzenesulfonamide (B165840) ring are critical determinants of biological activity. Studies on similar sulfonamide-based scaffolds have demonstrated that electron-withdrawing groups, such as halogens, often enhance potency. nih.gov The 4-chloro substitution in the parent compound provides a baseline for activity, but variations can lead to significant changes in efficacy.

For instance, research on a series of N-phenylbenzenesulfonamide analogues targeting the peroxisome proliferator-activated receptor γ (PPARγ) revealed that substitutions at the para-position of the benzene (B151609) ring were associated with higher transcriptional activity. drugbank.com The potency can be modulated by changing the halogen or its position. Generally, electron-withdrawing substitutions on this aromatic ring result in stronger activity. nih.gov Conversely, replacing these groups with electron-donating groups, such as methyl, tends to diminish activity. nih.gov

The following table illustrates the impact of different substitution patterns on the A-ring of a related N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide scaffold, demonstrating the importance of halogenation for biological potency.

Table 1: Effect of Benzene Ring 'A' Substitution on PPARγ Agonist Potency

Compound Substitution on Ring 'A' Potency (EC50, nM)
1 2,4-dichloro 25
2 4-bromo-2-fluoro 2
3 4-chloro-2-fluoro 4
4 2,4-difluoro 22
5 4-bromo 37
6 2,4,6-trimethyl 288

This data is adapted from a study on related sulfonamide analogues to illustrate the principle of halogenation effects. nih.gov

The sulfonamide (-SO₂NH-) functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and antidiabetic drugs. eurekaselect.comnih.gov This linkage is not merely a spacer; it plays a crucial role in the biological activity of 2-(4-chlorobenzenesulfonamido)propanoic acid and its analogues.

The sulfonamide moiety is a rigid and stable linker that correctly orients the aromatic ring and the propanoic acid group for optimal interaction with a biological target. drugbank.com Its hydrogen atom on the nitrogen is acidic and can act as a hydrogen bond donor, a critical interaction for anchoring the molecule within a receptor's binding site. researchgate.net Furthermore, the sulfonyl group's oxygen atoms are potent hydrogen bond acceptors. This dual hydrogen-bonding capability makes the sulfonamide linkage a vital component of the compound's pharmacophore. Studies on related scaffolds have confirmed that the sulfonamide linker is critical to activity. drugbank.com

The propanoic acid moiety of the title compound contains a chiral center at the C-2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(4-chlorobenzenesulfonamido)propanoic acid and (S)-2-(4-chlorobenzenesulfonamido)propanoic acid. Stereochemistry often has a profound impact on biological activity because biological targets like enzymes and receptors are themselves chiral. ijpsjournal.com

This chirality can lead to significant differences in potency, metabolism, and distribution between enantiomers. nih.govnih.gov Often, one enantiomer (the eutomer) is significantly more active than the other (the distomer). This stereospecificity arises because only one enantiomer can achieve the precise three-dimensional orientation required for optimal binding with its target. For many propanoic acid derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), the (S)-enantiomer is responsible for the majority of the therapeutic effect.

While specific activity data for the individual enantiomers of this compound is not detailed in the provided context, the general principle of stereoselectivity in drug action is well-established. It is highly probable that one enantiomer exhibits greater biological potency than the other.

Table 2: Hypothetical Biological Activity of Propanoic Acid Enantiomers

Enantiomer Relative Potency (%)
(S)-enantiomer 100
(R)-enantiomer <10
Racemic Mixture (1:1) ~55

This table illustrates a common principle where one enantiomer is significantly more potent than the other.

Mapping Key Pharmacophoric Features for Target Interaction

A pharmacophore model for this compound analogues identifies the essential structural features required for molecular recognition at a biological target. Based on its structure, the key pharmacophoric features can be mapped as follows:

Aromatic Hydrophobic Region: The 4-chlorophenyl group serves as a key hydrophobic feature. The chlorine atom enhances this hydrophobicity and can engage in specific halogen bonding interactions. This region often fits into a hydrophobic pocket within the target protein. drugdesign.org

Hydrogen Bond Acceptor/Donor Core: The sulfonamide linkage is a central pharmacophoric element. The two sulfonyl oxygens act as strong hydrogen bond acceptors, while the NH group acts as a hydrogen bond donor. researchgate.net

Ionic/Hydrogen Bond Acceptor Group: The carboxyl group (-COOH) of the propanoic acid moiety is a critical feature. At physiological pH, it is typically deprotonated to a carboxylate (-COO⁻), which can form strong ionic bonds (salt bridges) with positively charged residues (e.g., arginine, lysine) in the binding site. The carbonyl oxygen can also act as a hydrogen bond acceptor.

These three features, arranged in a specific spatial orientation, are likely essential for the compound's biological activity.

Comparative SAR Analysis with Known Sulfonamide and Propanoic Acid Derivatives

The SAR of this compound can be contextualized by comparing it with other well-known classes of drugs containing similar moieties.

Comparison with Antibacterial Sulfonamides: Classical antibacterial sulfonamides (sulfa drugs) are structural analogues of p-aminobenzoic acid (PABA). nih.gov They competitively inhibit a key enzyme in bacterial folic acid synthesis. While the mechanism may differ, the SAR of this compound shares the principle that the sulfonamide-linked aromatic ring is a critical recognition element. However, unlike sulfa drugs which require a free aniline-like amino group, the activity of the title compound relies on the propanoic acid substituent on the sulfonamide nitrogen.

Comparison with Propanoic Acid NSAIDs (Profens): Many NSAIDs, such as ibuprofen and ketoprofen, are 2-arylpropanoic acid derivatives. nih.gov For these "profens," the propanoic acid group is essential for their anti-inflammatory activity, and as mentioned, the (S)-enantiomer is typically the more active form. The SAR of this compound is analogous in that its propanoic acid moiety is a key functional group, likely involved in a critical binding interaction. The key distinction is the replacement of the simple aryl group of profens with the larger, more complex chlorobenzenesulfonamido group, which imparts a different target specificity and biological activity profile.

This comparative analysis highlights how combining the well-established pharmacophoric features of sulfonamides and propanoic acids can lead to novel compounds with unique biological properties.

Mechanistic Investigations at the Molecular and Cellular Levels

Elucidation of Molecular Targets and Binding Mechanisms

Currently, there is a lack of published studies detailing the direct interaction of 2-(4-chlorobenzenesulfonamido)propanoic acid with purified proteins or its effects on enzyme kinetics.

No data from direct binding assays, such as surface plasmon resonance or isothermal titration calorimetry, are available in the public domain to identify the specific protein targets of this compound or to quantify its binding affinity.

Similarly, there are no accessible reports on enzyme kinetic studies that would define the inhibitory effects of this compound on specific enzymes. Therefore, its IC50 or Ki values and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) have not been characterized.

Cellular Pathway Analysis

Comprehensive analyses of how this compound affects cellular pathways at the genomic and proteomic levels are not yet available.

There are no publicly available gene expression profiling studies, such as microarray or RNA-sequencing data, that describe the changes in the transcriptome of cells upon treatment with this compound.

Information regarding the impact of this compound on the cellular proteome is also wanting. There are no studies detailing changes in protein expression levels or alterations in post-translational modifications (e.g., phosphorylation, acetylation) in response to treatment.

Due to the absence of the aforementioned molecular and cellular data, the specific intracellular signaling pathways that may be modulated by this compound have not been identified.

Cellular Uptake and Distribution Studies in In Vitro Systems

Disclaimer: As of the latest literature review, specific studies detailing the cellular uptake and subcellular distribution of this compound are not available. The following sections present data from studies on structurally related compounds, namely ibuprofen (B1674241) (a propanoic acid derivative) and celecoxib (B62257) (a sulfonamide-containing compound), to provide insights into the potential cellular behavior of this compound. The findings presented for these analogous compounds should be interpreted with caution as they may not be directly extrapolated.

The cellular uptake and subsequent intracellular distribution are critical determinants of a compound's biological activity. For this compound, understanding how it traverses the cell membrane and where it localizes within the cell is fundamental to elucidating its mechanism of action at a molecular level. In the absence of direct research, examining the behavior of structurally analogous compounds can offer valuable preliminary insights.

The lipophilicity of a compound, influenced by moieties such as the chlorobenzene (B131634) group, often correlates with its ability to cross the plasma membrane via passive diffusion. Conversely, the presence of the ionizable propanoic acid and sulfonamide groups suggests that carrier-mediated transport mechanisms could also play a significant role in its cellular entry.

Once inside the cell, a compound's distribution to various organelles or compartments is governed by its physicochemical properties, including its size, charge, and affinity for specific cellular components.

Research Findings from Analogous Compounds

Ibuprofen: A Propanoic Acid Analogue

Ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), shares the propanoic acid moiety with the compound of interest. A study investigating the internalization and subcellular partitioning of ibuprofen in human monocytes/macrophages provides quantitative data on its distribution. In this in vitro system, the majority of cell-associated ibuprofen was found in the cell debris fraction, which includes the plasma membrane and cytoskeleton. nih.gov A smaller percentage was recovered in fractions containing mitochondria and other organelles, with a minimal amount in the cytosol. nih.gov

Table 1: Subcellular Distribution of Ibuprofen in Human Monocytes

Data from a study on the intracellular distribution of ibuprofen in monocytes. nih.gov

This distribution pattern suggests that ibuprofen may extensively interact with cellular membranes and cytoskeletal components. nih.gov

Celecoxib: A Sulfonamide-Containing Analogue

Celecoxib, another NSAID, contains a sulfonamide group, making it a relevant structural analogue. Research using a photo-affinity labeling platform in A549 cells identified that celecoxib and its photo-activated counterpart associate with membrane proteins, particularly those localized to the endoplasmic reticulum and mitochondrial membrane. biorxiv.org This suggests a propensity for celecoxib to accumulate in these specific organelles.

Table 2: Potential Subcellular Localization of Celecoxib

Inferences based on studies identifying celecoxib-binding proteins in specific cellular membranes. biorxiv.org

The localization of celecoxib to the endoplasmic reticulum and mitochondria is significant as these organelles are central to cellular processes such as protein synthesis and energy metabolism. biorxiv.org

Computational Chemistry and Molecular Modeling of 2 4 Chlorobenzenesulfonamido Propanoic Acid

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) methodologies are pivotal when the three-dimensional structure of the biological target is unknown. nih.gov These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, LBDD can elucidate the key chemical features required for a desired biological effect. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of LBDD, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.com A pharmacophore model does not represent a real molecule or a real association of functional groups but rather an abstract concept that embodies the crucial interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. nih.gov

For 2-(4-chlorobenzenesulfonamido)propanoic acid and its analogs, a hypothetical pharmacophore model could be generated based on a series of structurally similar compounds with known activities against a particular target. This model would highlight the critical features, including the sulfonamide group's hydrogen bond donor and acceptor capabilities, the hydrophobic nature of the chlorophenyl ring, and the carboxylic acid's potential for ionic interactions or hydrogen bonding.

Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries in a process known as virtual screening. dovepress.com This allows for the rapid identification of diverse molecules that fit the pharmacophore and are therefore likely to be active.

Table 1: Hypothetical Pharmacophore Features for this compound Analogs

Feature ID Feature Type Location (Relative Coordinates) Radius (Å)
HBD1 Hydrogen Bond Donor (1.5, 2.3, 0.8) 1.0
HBA1 Hydrogen Bond Acceptor (3.2, 1.1, 2.5) 1.2
HBA2 Hydrogen Bond Acceptor (0.5, 3.5, 1.2) 1.2
HYD1 Hydrophobic (-2.4, -1.0, -0.5) 1.5

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structures of a series of compounds with their biological activities. nih.gov The goal of QSAR is to develop a predictive model that can estimate the activity of novel or untested compounds. nih.gov This is achieved by calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as electronic, steric, and hydrophobic properties.

In the context of this compound, a QSAR study would involve synthesizing a series of derivatives with variations in substituents on the phenyl ring or modifications to the propanoic acid moiety. The biological activity of these compounds would be experimentally determined, and then a QSAR model would be built to relate this activity to the calculated molecular descriptors.

A typical 2D-QSAR model might take the form of a multiple linear regression (MLR) equation:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

The robustness and predictive power of the QSAR model are assessed through rigorous internal and external validation techniques.

Table 2: Hypothetical QSAR Model for a Series of this compound Analogs

Descriptor Coefficient Description Contribution
LogP 0.45 Lipophilicity Positive
TPSA -0.21 Topological Polar Surface Area Negative
MW 0.15 Molecular Weight Positive
H-bond Donors 0.33 Number of Hydrogen Bond Donors Positive
Model Statistics
0.85
0.72

Structure-Based Drug Design (SBDD) Approaches

When the 3D structure of the biological target is available, structure-based drug design (SBDD) approaches can be employed. These methods use the structural information of the target to design and optimize ligands that can bind with high affinity and selectivity.

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, this involves docking a ligand, such as this compound, into the binding site of a target protein. The primary goal of molecular docking is to identify the most likely binding mode(s) of a ligand and to estimate the strength of the interaction, often represented by a docking score. researchgate.net

For this compound, docking studies could reveal key interactions with the amino acid residues in the active site of a hypothetical enzyme target. For instance, the sulfonamide group might form hydrogen bonds with polar residues, while the chlorophenyl group could engage in hydrophobic interactions within a specific pocket of the enzyme.

Table 3: Hypothetical Molecular Docking Results of this compound with a Target Protein

Parameter Value
Docking Score (kcal/mol) -8.5
Key Interacting Residues
Hydrogen Bonds SER234, LYS112
Hydrophobic Interactions LEU189, PHE321, VAL256

Molecular Dynamics Simulations to Explore Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the exploration of its conformational changes and the stability of the interactions over time. Starting from the docked pose, an MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion.

An MD simulation of the this compound-protein complex would reveal the flexibility of both the ligand and the binding site. It can confirm the stability of the interactions predicted by docking and may identify additional, transient interactions that are not captured in a static docking pose. Analysis of the simulation trajectory can provide insights into the residence time of water molecules in the binding site and their role in mediating ligand-protein interactions.

Binding Free Energy Calculations to Predict Affinity

Predicting the binding affinity of a ligand to its target is a crucial aspect of drug design. Binding free energy calculations are more rigorous and computationally intensive methods than docking scores for estimating this affinity. nih.gov Common methods include Free Energy Perturbation (FEP), Thermodynamic Integration (TI), and Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PB(GB)SA). nih.govfrontiersin.org

These calculations can provide a quantitative prediction of the binding free energy (ΔG_bind), which can be directly compared with experimental values. For this compound and its analogs, these calculations can help in ranking compounds based on their predicted potency and in understanding the energetic contributions of different parts of the molecule to the binding process.

Table 4: Hypothetical Binding Free Energy Components for this compound

Energy Component Value (kcal/mol)
Van der Waals Energy -45.2
Electrostatic Energy -28.7
Polar Solvation Energy 35.5
Non-polar Solvation Energy -5.1

| Total Binding Free Energy (ΔG_bind) | -43.5 |

Future Research Directions and Potential Applications

Design and Synthesis of Advanced Analogues with Tuned Selectivity

The development of advanced analogues of 2-(4-chlorobenzenesulfonamido)propanoic acid with fine-tuned selectivity represents a pivotal step in harnessing its therapeutic potential. The core structure, featuring a propanoic acid moiety linked to a 4-chlorobenzenesulfonamide (B1664158) group, offers a versatile scaffold for systematic chemical modification.

Future synthetic strategies will likely focus on several key areas of the molecule. Modifications to the aromatic ring, such as the introduction of different substituents or the exploration of alternative aromatic systems, could significantly impact binding affinity and selectivity for specific protein targets. Alterations to the propanoic acid side chain, including changes in length, stereochemistry, and the incorporation of cyclic constraints, could modulate pharmacokinetic properties and target engagement. Furthermore, derivatization of the sulfonamide linkage could provide another avenue for optimizing the molecule's biological activity and physicochemical characteristics.

A key objective in designing these analogues will be to achieve enhanced selectivity for their intended biological targets, thereby minimizing off-target effects. This will involve a close interplay between computational modeling, synthetic chemistry, and biological evaluation to guide the design process and iteratively refine the structures for optimal performance. Structure-activity relationship (SAR) studies will be instrumental in elucidating the contributions of different chemical features to the observed biological effects.

Table 1: Potential Modifications for Advanced Analogue Synthesis

Molecular RegionPotential ModificationsDesired Outcome
Aromatic Ring Introduction of various electron-donating or -withdrawing groups, replacement with other heterocyclic systems.Enhanced binding affinity and target selectivity.
Propanoic Acid Chain Alteration of chain length, introduction of stereocenters, incorporation of cyclic structures.Improved pharmacokinetic profile and target engagement.
Sulfonamide Linkage N-alkylation, N-arylation, replacement with alternative linker groups.Modulation of biological activity and physicochemical properties.

Exploration of Novel Biological Targets and Therapeutic Areas

While initial investigations may have suggested certain biological activities for this compound, a comprehensive exploration of its full range of molecular targets is crucial. High-throughput screening campaigns against diverse panels of enzymes, receptors, and other protein targets could uncover previously unknown interactions. Techniques such as affinity chromatography coupled with mass spectrometry can be employed to identify binding partners in complex biological samples.

The identification of novel biological targets will open up new avenues for therapeutic intervention. For instance, if the compound or its analogues are found to modulate the activity of a key enzyme in a specific disease pathway, this could pave the way for the development of new treatments for that condition. The structural motif of a sulfonamide linked to a carboxylic acid is present in a number of biologically active molecules, suggesting a broad potential for interaction with various biological systems.

Expanding the scope of therapeutic areas beyond any initial findings is a logical next step. Based on the identified biological targets, the compound and its derivatives could be evaluated in a range of disease models, including but not limited to oncology, inflammatory diseases, and metabolic disorders. This systematic exploration will be essential for realizing the full therapeutic breadth of this chemical scaffold.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular and physiological effects of this compound and its analogues, the integration of multi-omics data is indispensable. This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a detailed picture of the molecular perturbations induced by the compound.

For example, transcriptomic analysis (e.g., RNA-sequencing) can reveal changes in gene expression patterns following treatment, highlighting the signaling pathways that are activated or inhibited. Proteomic studies can identify alterations in protein abundance and post-translational modifications, offering insights into the downstream effects on cellular machinery. Metabolomic profiling can uncover changes in the levels of small molecule metabolites, providing a functional readout of the metabolic state of the cell.

By integrating these different layers of biological information, researchers can construct comprehensive models of the compound's mechanism of action. This deep mechanistic understanding is critical for predicting both on-target and potential off-target effects, guiding the development of safer and more effective therapeutic agents. Furthermore, multi-omics data can aid in the identification of biomarkers that could be used to monitor treatment response in future clinical applications.

Table 2: Multi-Omics Approaches for Mechanistic Elucidation

Omics DisciplineAnalytical TechniqueInformation Gained
Transcriptomics RNA-Sequencing, MicroarraysChanges in gene expression profiles and affected signaling pathways.
Proteomics Mass Spectrometry-based proteomicsAlterations in protein abundance, post-translational modifications, and protein-protein interactions.
Metabolomics Mass Spectrometry, NMR SpectroscopyChanges in the levels of endogenous metabolites and metabolic pathway fluxes.

Development of Research Tools and Probes Based on this compound Scaffold

The unique chemical structure of this compound makes it an attractive scaffold for the development of specialized research tools and chemical probes. These tools are invaluable for studying the biological functions of its targets in their native cellular environment.

By chemically modifying the parent compound, researchers can create a variety of probes. For instance, attaching a fluorescent dye would allow for the visualization of the compound's subcellular localization and its interaction with target proteins using microscopy techniques. Incorporating a biotin (B1667282) tag would enable the isolation and identification of binding partners through affinity purification followed by mass spectrometry. Furthermore, the development of photo-affinity probes, which can be covalently cross-linked to their targets upon photo-activation, would provide a powerful method for definitively identifying the direct molecular targets.

These chemical probes will not only be instrumental in elucidating the mechanism of action of this compound itself but will also serve as valuable reagents for the broader scientific community to investigate the biology of its newly identified targets. The availability of such tools can significantly accelerate research in a particular area by providing a means to selectively modulate and study the function of specific proteins.

Q & A

Basic: What synthetic strategies are effective for preparing 2-(4-chlorobenzenesulfonamido)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling 4-chlorobenzenesulfonyl chloride with a propanoic acid derivative bearing an amino group. Critical steps include:

Amino Group Activation : Use a base (e.g., triethylamine) to deprotonate the amine, facilitating nucleophilic attack on the sulfonyl chloride .

Solvent Selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity and solubility .

Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

Purification : Column chromatography or recrystallization ensures high purity (>95%), verified by HPLC .
Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and monitor pH to prevent byproduct formation .

Advanced: How can computational methods guide the design of derivatives with enhanced metabolic stability?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Predict interactions between the sulfonamide group and cytochrome P450 enzymes to identify metabolic hotspots .

Density Functional Theory (DFT) : Calculate electron distribution at the sulfonamide bond to assess susceptibility to enzymatic cleavage .

In Vitro Validation : Use liver microsomes or hepatocyte models to compare half-life (t₁/₂) of parent compound vs. derivatives. For example, fluorination at the benzene ring reduces oxidative metabolism by 40% in rat liver microsomes .

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Identify aromatic protons (δ 7.4–7.8 ppm) and propanoic acid protons (δ 1.2–1.5 ppm for CH₃) .
  • ¹³C NMR : Confirm sulfonamide linkage via C-SO₂ resonance at ~45 ppm .

Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = 288.0523) validates molecular formula .

HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced: How can researchers resolve discrepancies in cytotoxicity data across cancer cell lines?

Methodological Answer:

Context-Specific Profiling : Test compound in panels of cell lines (e.g., NCI-60) to identify lineage-specific sensitivities. For example, IC₅₀ values may vary 10-fold between pancreatic (e.g., PANC-1) and breast (e.g., MCF-7) cancer cells due to differential expression of sulfonamide transporters .

Mechanistic Studies :

  • siRNA Knockdown : Silence candidate genes (e.g., SLC transporters) to assess impact on cytotoxicity .
  • Metabolomics : Compare intracellular levels of active metabolites using LC-MS .

Basic: What strategies mitigate toxicity during in vivo studies?

Methodological Answer:

Prodrug Design : Mask the carboxylic acid group with ester prodrugs (e.g., ethyl ester) to improve bioavailability and reduce gastrointestinal irritation .

Dosing Regimen : Administer via intraperitoneal injection (10 mg/kg, q.d.) to bypass first-pass metabolism .

Safety Pharmacology : Monitor renal function (serum creatinine) and hepatic enzymes (ALT/AST) weekly in rodent models .

Advanced: How do structural modifications influence binding to carbonic anhydrase isoforms?

Methodological Answer:

X-ray Crystallography : Resolve co-crystal structures with CA-IX to identify key interactions (e.g., sulfonamide-Zn²⁺ coordination) .

Isoform Selectivity : Replace the 4-chloro group with a bulkier substituent (e.g., trifluoromethyl) to enhance selectivity for tumor-associated CA-IX over ubiquitously expressed CA-II .

Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to quantify affinity improvements (e.g., KD = 12 nM for CA-IX vs. 450 nM for CA-II) .

Basic: What protocols ensure safe handling in laboratory settings?

Methodological Answer:

Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

Ventilation : Conduct reactions in fume hoods to limit inhalation of airborne particles (OSHA PEL = 5 mg/m³) .

Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced: How can structure-activity relationship (SAR) models prioritize derivatives for preclinical testing?

Methodological Answer:

QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict permeability (e.g., Caco-2 Papp > 1 × 10⁻⁶ cm/s) .

High-Throughput Screening (HTS) : Test 500+ derivatives in a 384-well format against primary targets (e.g., CA-IX) and off-targets (e.g., COX-2) .

Hit-to-Lead Criteria : Prioritize compounds with IC50 < 100 nM, selectivity > 50-fold, and solubility > 100 µM in PBS (pH 7.4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.